1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid

Catalog No.
S693032
CAS No.
952958-79-1
M.F
C12H10BrNO2
M. Wt
280.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic...

CAS Number

952958-79-1

Product Name

1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid

IUPAC Name

1-(2-bromo-4-methylphenyl)pyrrole-2-carboxylic acid

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

InChI

InChI=1S/C12H10BrNO2/c1-8-4-5-10(9(13)7-8)14-6-2-3-11(14)12(15)16/h2-7H,1H3,(H,15,16)

InChI Key

KACJVVNACGWDCR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C=CC=C2C(=O)O)Br

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CC=C2C(=O)O)Br

1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid is an organic compound categorized within the pyrrole class. Its structure features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrole ring that includes a carboxylic acid group. The molecular formula for this compound is C12_{12}H10_{10}BrNO2_2, with a molecular weight of approximately 280.12 g/mol. This unique structural arrangement contributes to its significance in various scientific and industrial applications.

  • Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
  • Oxidation and Reduction: It can be oxidized to produce oxides or reduced to yield derivatives with fewer oxidation states.
  • Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of biaryl compounds.

Common reagents used in these reactions include organometallic reagents and various oxidizing or reducing agents, with the products formed being highly dependent on specific reaction conditions.

Research into the biological activity of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid indicates potential antimicrobial and antifungal properties. The compound's mechanism of action may involve interactions with specific molecular targets, modulating biochemical pathways by binding to enzymes or receptors, which could lead to various physiological effects.

The synthesis of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions:

  • Starting Material: The synthesis begins with 2-bromo-4-methylbenzaldehyde.
  • Formation of Pyrrole Ring: The aldehyde undergoes a condensation reaction with an appropriate amine to form the pyrrole ring.
  • Carboxylation: The resulting pyrrole derivative is subjected to carboxylation to introduce the carboxylic acid group.

These steps are optimized for large-scale synthesis in industrial settings, ensuring higher yields and purity through controlled reaction conditions.

The compound finds applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Its potential biological activities are explored for antimicrobial and antifungal applications.
  • Medicine: Ongoing research investigates its role as a precursor in pharmaceutical synthesis.
  • Industry: It is used in producing fine chemicals and agrochemicals.

Studies on the interactions of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid indicate its ability to modulate biochemical pathways by interacting with specific enzymes or receptors. This interaction may lead to various physiological effects, making it a subject of interest in pharmacological research.

1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid can be compared with several similar compounds, highlighting its uniqueness:

Compound NameKey Features
2-Bromo-4-methylphenylacetic acidLacks the pyrrole ring
2-Bromo-4-methylpropiophenoneContains a ketone instead of a carboxylic acid
4-Bromo-2-chloroanilinoacetic acidContains additional chlorine and aniline groups
4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acidSimilar structure but different substituents

The distinctiveness of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid lies in its combination of a brominated phenyl ring with both a pyrrole and carboxylic acid group, granting it unique chemical and biological properties that differentiate it from these similar compounds.

XLogP3

3.2

Dates

Last modified: 08-15-2023

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